![molecular formula C15H9F3N2O6 B14002149 [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate CAS No. 7402-84-8](/img/structure/B14002149.png)
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methyl group and a 3,5-dinitrobenzoate moiety. This compound is of interest due to its potential reactivity and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with [3-(trifluoromethyl)phenyl]methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Diamino derivatives with amino groups replacing the nitro groups.
Substitution: Substituted products with new functional groups replacing the nitro groups.
Applications De Recherche Scientifique
[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(Trifluoromethyl)phenyl]methyl benzoate: Similar structure but lacks the nitro groups.
[3-(Trifluoromethyl)phenyl]methyl 4-nitrobenzoate: Contains a single nitro group instead of two.
[3-(Trifluoromethyl)phenyl]methyl 2,4-dinitrobenzoate: Nitro groups are positioned differently on the benzoate ring.
Uniqueness
The presence of both trifluoromethyl and dinitro groups in [3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate makes it unique. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the dinitro groups provide sites for redox reactions and potential biological activity .
Propriétés
Numéro CAS |
7402-84-8 |
|---|---|
Formule moléculaire |
C15H9F3N2O6 |
Poids moléculaire |
370.24 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H9F3N2O6/c16-15(17,18)11-3-1-2-9(4-11)8-26-14(21)10-5-12(19(22)23)7-13(6-10)20(24)25/h1-7H,8H2 |
Clé InChI |
UJSJZYMMPCEZTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)
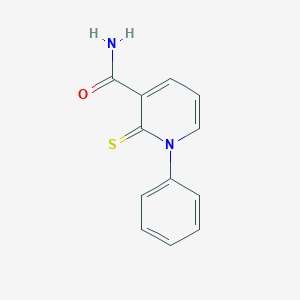
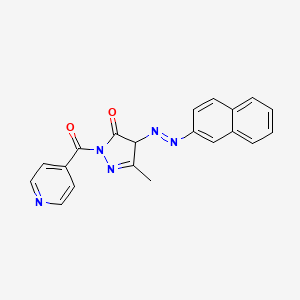
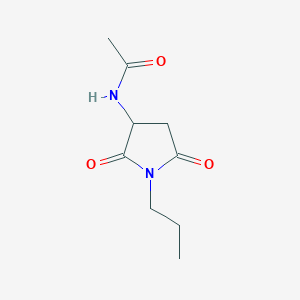
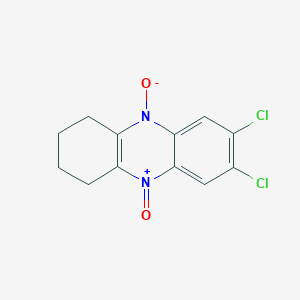


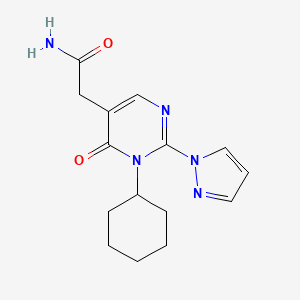
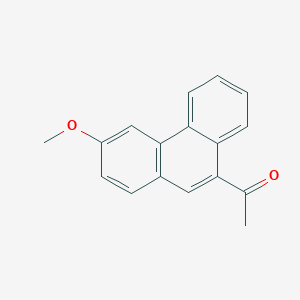
![N-methyl-N-[2,3,4-tris[methyl(phenyl)hydrazinylidene]butylideneamino]aniline](/img/structure/B14002127.png)
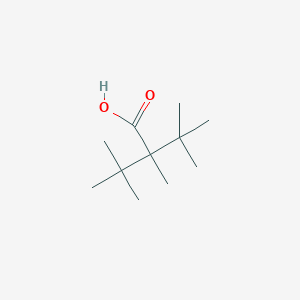

![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)

